molecular formula C6H8N2O3S B2704663 3-Methoxypyridine-2-sulfonamide CAS No. 1566809-26-4

3-Methoxypyridine-2-sulfonamide

Cat. No.: B2704663
CAS No.: 1566809-26-4
M. Wt: 188.2
InChI Key: URTFTODLVLJQPU-UHFFFAOYSA-N
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Description

3-Methoxypyridine-2-sulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of pyridine, featuring a methoxy group at the 3-position and a sulfonamide group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxypyridine-2-sulfonamide typically involves the sulfonation of 3-methoxypyridine. One common method includes the reaction of 3-methoxypyridine with chlorosulfonic acid, followed by the addition of ammonia to form the sulfonamide . The reaction conditions generally require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification process often involves crystallization or chromatography to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypyridine-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxypyridine-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxypyridine-3-sulfonamide
  • 4-Methoxypyridine-2-sulfonamide
  • 3-Methoxypyridine-4-sulfonamide

Uniqueness

3-Methoxypyridine-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and potency in biological assays, making it a valuable compound for targeted research and development .

Properties

IUPAC Name

3-methoxypyridine-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3S/c1-11-5-3-2-4-8-6(5)12(7,9)10/h2-4H,1H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URTFTODLVLJQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1566809-26-4
Record name 3-methoxypyridine-2-sulfonamide
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